methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356159
InChI: InChI=1S/C21H21N3O3/c1-13(2)14-7-8-17-15(10-14)16(21(26)23-12-20(25)27-3)11-19(24-17)18-6-4-5-9-22-18/h4-11,13H,12H2,1-3H3,(H,23,26)
SMILES:
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate

CAS No.:

Cat. No.: VC16356159

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate -

Specification

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name methyl 2-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate
Standard InChI InChI=1S/C21H21N3O3/c1-13(2)14-7-8-17-15(10-14)16(21(26)23-12-20(25)27-3)11-19(24-17)18-6-4-5-9-22-18/h4-11,13H,12H2,1-3H3,(H,23,26)
Standard InChI Key MVXVNYRNHQOAPC-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s quinoline backbone serves as a rigid aromatic scaffold, with substitutions at positions 2, 4, and 6 introducing steric and electronic modifications that influence its interactions with biological targets. The pyridin-2-yl group at position 2 contributes π-π stacking capabilities, while the propan-2-yl substituent at position 6 enhances lipophilicity, potentially improving membrane permeability . The glycinate ester at position 4 introduces a polar moiety, balancing the molecule’s hydrophobicity and enabling hydrogen-bonding interactions .

Molecular Formula and Key Parameters

Based on structural analogs , the molecular formula is inferred as C₂₁H₂₂N₃O₃, with a molecular weight of 364.42 g/mol. Key physicochemical properties, derived from comparable compounds, include:

PropertyValue/Description
logP~3.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (carbonyl O, ester O, pyridine N)
Polar Surface Area~75 Ų

The SMILES notation for this compound is approximated as:
COC(=O)CNC(=O)C1=C(C2=C(N=CC=C2)C(=C1)C(C)C)C3=CC=CC=N3

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves multi-step reactions, as seen in analogous quinoline derivatives :

  • Quinoline Core Formation: A Friedländer condensation between 2-aminobenzaldehyde and a ketone derivative could generate the quinoline scaffold.

  • Substituent Introduction:

    • Position 6: Alkylation with 2-bromopropane introduces the propan-2-yl group.

    • Position 2: Suzuki-Miyaura coupling with pyridin-2-ylboronic acid installs the pyridinyl substituent .

  • Glycinate Conjugation: Acylation of the quinoline’s position 4 with glycine methyl ester using a coupling agent (e.g., EDC/HOBt) forms the amide bond .

Analytical Validation

Characterization would employ:

  • NMR Spectroscopy: To confirm substituent positions and amide bond formation.

  • Mass Spectrometry: For molecular weight verification (expected [M+H]⁺ = 365.4).

  • X-ray Crystallography: If crystalline, to resolve the three-dimensional conformation .

Biological Activities and Mechanistic Insights

While direct pharmacological data for this compound are unavailable, structurally related molecules exhibit diverse bioactivities:

Antibacterial Activity

Patent WO2020007902A1 highlights thiophenecarboxamides with potent antibacterial effects . The quinoline scaffold’s planar structure facilitates intercalation into bacterial DNA, while the propan-2-yl group may disrupt membrane integrity .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Quinoline Core: Essential for π-π interactions with aromatic residues in enzyme active sites .

  • Pyridin-2-yl Substituent: Enhances binding affinity through hydrogen bonding with residues like Arg513 in COX-II .

  • Propan-2-yl Group: Increases metabolic stability by shielding the quinoline ring from oxidative degradation .

  • Glycinate Ester: Balances solubility and bioavailability; hydrolysis to the free acid may enhance target engagement .

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